ethyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Ethyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C19H27N5O5 and its molecular weight is 405.455. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into similar compounds focuses on the synthesis and chemical properties of imidazolium-based ionic liquid (IL) monomers and their polymerization through the reversible addition fragmentation chain transfer (RAFT) process. These processes result in polymers with predetermined molar masses, showcasing the potential of such compounds in creating double hydrophilic block copolymers (DHBCs) with specific functionalities (Vijayakrishna et al., 2008). This highlights the compound's potential utility in materials science, particularly in developing new polymers with tailored properties.
Biological Activities
Studies on related compounds have revealed various biological activities, such as antioxidant and anti-inflammatory properties extracted from natural sources like red seaweed, suggesting the potential for these compounds to contribute to medicinal chemistry (Makkar & Chakraborty, 2018). Additionally, the synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones against various bacteria suggest antimicrobial applications (Sharma, Sharma, & Rane, 2004).
Applications in Energy and Materials Science
Research into imidazolium-based electrolytes for dye-sensitized solar cells (DSSC) indicates the potential of similar compounds in enhancing renewable energy technologies. These studies show that certain oligomers can replace conventional ionic liquid-type electrolytes in DSSCs, suggesting applications in energy conversion and storage systems (Seo et al., 2010).
Mechanism of Action
The mechanism of action of an ester would depend on its specific structure and the context in which it is being used. For example, in biological systems, esters often serve as prodrugs, which are biologically inactive compounds that can be metabolically converted to produce a pharmacologically active drug .
Physical and Chemical Properties of Esters The physical and chemical properties of esters can vary widely depending on their structure. Generally, they are colorless, volatile liquids with pleasant odors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[6-(3-methoxypropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5/c1-6-29-14(25)8-10-23-17(26)15-16(21(4)19(23)27)20-18-22(9-7-11-28-5)12(2)13(3)24(15)18/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJRHDCVISDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3CCCOC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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